molecular formula C16H22N4O4S B2725765 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034593-44-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2725765
CAS RN: 2034593-44-5
M. Wt: 366.44
InChI Key: YPHPZUWUPDAFSX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Study Applications

The study of compounds containing the furan ring, similar to the compound of interest, has been explored for their synthesis, characterization, and chelating properties. Patel (2020) investigated the antimicrobial activity of furan ring-containing organic ligands and their metal complexes, finding different inhibitory activities against both gram-positive and gram-negative bacteria. The study signifies the compound's potential in developing antimicrobial agents through its furan component's reactivity and chelation capabilities with transition metals (Patel, 2020).

Receptor Selectivity and Multifunctional Agents

Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar to the compound , has demonstrated potential in designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. Canale et al. (2016) identified compounds with potent and selective 5-HT7 receptor antagonistic activity and distinct antidepressant-like and pro-cognitive properties. This suggests the compound's utility in central nervous system disorders treatment, highlighting its receptor selectivity and therapeutic potential (Canale et al., 2016).

Amplification of Antibacterial Agents

The interaction of furan-yl compounds with other chemical groups has been studied for their activity as amplifiers of antibacterial agents against Escherichia coli, indicating the compound's potential role in enhancing the efficacy of existing antibiotics. Brown and Cowden (1982) explored the activities of compounds with furan-yl and pyrazin-yl substituents, demonstrating their ability to amplify the effects of phleomycin, a notable finding for developing more potent antibacterial strategies (Brown & Cowden, 1982).

Imaging and Diagnostic Applications

The compound's derivatives have been investigated for their use in PET imaging by targeting specific receptors in the brain, providing a tool for noninvasive imaging of neuroinflammation and potentially aiding in diagnosing various neuropsychiatric disorders. Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, demonstrating the compound's applicability in studying neuroinflammation in vivo and its contribution to diseases like Alzheimer's and Parkinson's (Horti et al., 2019).

Antagonistic Activity on Cannabinoid Receptors

Further studies have explored the compound's derivatives as antagonists for cannabinoid receptors, suggesting its potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. This research opens pathways for therapeutic applications, especially in treating conditions influenced by cannabinoid receptor activity (Lan et al., 1999).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-25(22,23)19-9-5-13(6-10-19)16(21)17-12-14(15-4-2-11-24-15)20-8-3-7-18-20/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHPZUWUPDAFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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